6-Trifluoromethylisatin
Overview
Description
6-Trifluoromethylisatin is an organic compound characterized by the presence of a trifluoromethyl group attached to the sixth position of the isatin molecule. Isatin itself is a derivative of indole, a heterocyclic aromatic organic compound. The trifluoromethyl group significantly alters the chemical properties of isatin, making this compound a compound of interest in various fields of scientific research.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of isatin using a fluorinating agent such as trifluoromethyl iodide in the presence of a catalyst.
Nucleophilic Substitution: Another method includes the nucleophilic substitution of a halogenated isatin derivative with a trifluoromethyl group donor, such as trifluoromethyltrimethylsilane.
Electrophilic Trifluoromethylation: This method uses electrophilic trifluoromethylating agents like Togni’s reagent under specific reaction conditions to introduce the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of this compound can yield compounds with reduced functional groups, such as amines.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions, where the trifluoromethyl group can be replaced or modified.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, trifluoromethylating agents.
Major Products:
Oxidation Products: Various oxidized isatin derivatives.
Reduction Products: Reduced forms such as amines.
Substitution Products: Compounds with modified trifluoromethyl groups.
Scientific Research Applications
6-Trifluoromethylisatin has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 6-Trifluoromethylisatin exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Isatin: The parent compound, lacking the trifluoromethyl group.
5-Trifluoromethylisatin: A positional isomer with the trifluoromethyl group at the fifth position.
7-Trifluoromethylisatin: Another positional isomer with the trifluoromethyl group at the seventh position.
Uniqueness: 6-Trifluoromethylisatin is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity compared to its isomers and the parent compound.
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)4-1-2-5-6(3-4)13-8(15)7(5)14/h1-3H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVMRSKFRIKMQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450915 | |
Record name | 6-Trifluoromethylisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343-69-1 | |
Record name | 6-Trifluoromethylisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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